3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
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Overview
Description
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted pyrazole ring and a methylamino group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: The chlorinated pyrazole is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amination: The methylated pyrazole is reacted with methylamine to introduce the methylamino group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to form the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base like triethylamine, thiols in the presence of a catalyst like copper(I) iodide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
- 3-(5-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
- 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)acetic acid
Uniqueness
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to the presence of both a chloro-substituted pyrazole ring and a methylamino group attached to a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a chlorine and methyl substituent, which may influence its biological activity. Its molecular formula is C7H10ClN3O2, and it has a molecular weight of approximately 188.61 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This mechanism is crucial in pathways involving signal transduction and metabolic processes.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity within a short exposure time .
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can inhibit specific enzymes linked to cancer metabolism. For instance, it was found to effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells, suggesting potential applications in cancer therapy .
Neuropharmacological Effects
Preliminary studies suggest that the compound may influence neurotransmitter systems by acting on serotonin receptors, potentially leading to anxiolytic or antidepressant effects. Further investigation is warranted to elucidate these effects fully .
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H12ClN3O2/c1-5-6(9)3-11-12(5)4-7(10-2)8(13)14/h3,7,10H,4H2,1-2H3,(H,13,14) |
InChI Key |
OBLOHKNZVLATHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(C(=O)O)NC)Cl |
Origin of Product |
United States |
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